molecular formula C13H11FN4S B11781845 (4-Fluorophenyl)(5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl)methanamine

(4-Fluorophenyl)(5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl)methanamine

Cat. No.: B11781845
M. Wt: 274.32 g/mol
InChI Key: JJWAATPJQGBLNX-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl)methanamine is a compound that features a combination of fluorophenyl, thiophene, and triazole groups. This unique structure makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine. The presence of fluorine and thiophene rings often imparts significant biological activity and stability to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl)methanamine typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the fluorophenyl and thiophene groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound. For instance, the use of anhydrous aluminum chloride as a catalyst under controlled temperature conditions can facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Fluorophenyl)(5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the fluorophenyl and thiophene groups often enhances the compound’s interaction with biological targets, making it a valuable tool for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new drugs for various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and electronic devices. Its unique chemical properties make it suitable for applications in organic electronics and optoelectronics.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The presence of the fluorophenyl and thiophene groups enhances the compound’s binding affinity and specificity, making it an effective modulator of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluorophenyl)(thiophen-2-yl)methanamine
  • (5-(4-Fluorophenyl)thiophen-2-yl)methanamine
  • 2-(4-Fluorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole

Uniqueness

Compared to similar compounds, (4-Fluorophenyl)(5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl)methanamine stands out due to the presence of the triazole ring, which imparts additional stability and biological activity. The combination of fluorophenyl, thiophene, and triazole groups makes this compound unique and valuable for various scientific applications .

Properties

Molecular Formula

C13H11FN4S

Molecular Weight

274.32 g/mol

IUPAC Name

(4-fluorophenyl)-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)methanamine

InChI

InChI=1S/C13H11FN4S/c14-9-5-3-8(4-6-9)11(15)13-16-12(17-18-13)10-2-1-7-19-10/h1-7,11H,15H2,(H,16,17,18)

InChI Key

JJWAATPJQGBLNX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NNC(=N2)C(C3=CC=C(C=C3)F)N

Origin of Product

United States

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